molecular formula C17H19N3O2 B3017224 3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034580-46-4

3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No. B3017224
M. Wt: 297.358
InChI Key: DSJSJTNXJZCYFE-UHFFFAOYSA-N
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Description

The compound "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one" is a heterocyclic compound that is likely to possess a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrimidine ring and the pyrrolidine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and potential activities of structurally related compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including cyclization and alkylation. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves the introduction of hydroxy groups and lengthening of the side chain, which affects the activity of the compounds . Similarly, the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones includes nitrosative cyclization and regioselective alkylation . These methods could potentially be adapted for the synthesis of "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the study of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one provided detailed structural information through X-ray diffraction and was supported by density functional theory (DFT) calculations . These techniques could be employed to analyze the molecular structure of "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one".

Chemical Reactions Analysis

The chemical reactivity of related compounds includes selective alkylation and the formation of metal complexes. For instance, the regioselective N- and O-alkylation of triazolopyrimidinones has been observed, with the regioselectivity varying with the alkylating agents and reaction temperature . Additionally, the formation of metal complexes with pyrazolinone derivatives has been studied, providing insights into the stability and thermodynamics of these complexes . These findings could inform the reactivity of "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one" in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of phenol or catechol moieties in pyridopyrimidinones is crucial for their activity as aldose reductase inhibitors and their antioxidant properties . The dissociation constants and stability constants of metal complexes with pyrazolinone derivatives have been determined, providing information on their chemical behavior . These studies could be relevant to understanding the properties of "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one".

Scientific Research Applications

Structural Insights and Synthesis

  • The structural analysis of related pyrimidine derivatives, including those similar to "3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one," emphasizes the importance of the crystal structure in determining their chemical and biological properties. The study by Thinagar et al. (2000) on a structurally related compound demonstrates the significance of the crystal configuration, highlighting the role of intra- and intermolecular hydrogen bonding in stabilizing the molecule, which is pivotal for its biological activities (Thinagar et al., 2000).

Biological and Pharmacological Activities

  • Research on pyrimidine derivatives showcases a range of biological activities. Bhat et al. (2014) synthesized novel pyrimidine derivatives and evaluated them for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Some of these compounds exhibited significant anti-inflammatory and moderate analgesic activities, suggesting the potential of pyrimidine derivatives in drug development (Bhat et al., 2014).

  • Al-Haiza et al. (2003) synthesized coumarin derivatives involving pyrimidine moieties and tested them for antimicrobial activity. These compounds showed promising antimicrobial properties, indicating the potential use of pyrimidine derivatives in creating new antimicrobial agents (Al-Haiza et al., 2003).

  • Another study by Rahmouni et al. (2016) focused on synthesizing pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Their research highlighted the structure-activity relationship, showing that certain derivatives had cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni et al., 2016).

Material Science Applications

  • The synthesis of polyimides based on pyridine-containing diamines, as described by Yan et al. (2011), illustrates the application of pyrimidine derivatives in material science. These polyimides exhibited excellent thermal stability, mechanical properties, and low water uptake, showcasing the versatility of pyrimidine derivatives in developing advanced materials (Yan et al., 2011).

properties

IUPAC Name

3-phenyl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(7-6-14-4-2-1-3-5-14)20-11-9-15(12-20)22-16-8-10-18-13-19-16/h1-5,8,10,13,15H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJSJTNXJZCYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-1-one

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